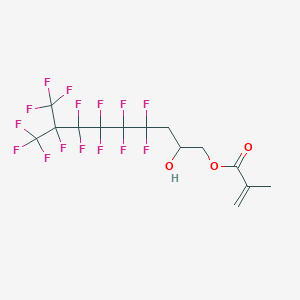

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F15O3/c1-5(2)7(31)32-4-6(30)3-8(15,16)10(18,19)12(22,23)11(20,21)9(17,13(24,25)26)14(27,28)29/h6,30H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDBRTLKDYJCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F15O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379904 | |

| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-81-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate

Introduction

In the landscape of advanced materials, fluorinated polymers represent a unique and highly valuable class of macromolecules. Their distinct properties—including exceptional chemical inertness, thermal stability, low surface energy, and both hydrophobicity and lipophobicity—stem from the high electronegativity and stability of the carbon-fluorine bond.[1] These characteristics have made them indispensable in a wide range of fields. In recent years, the focus has increasingly shifted towards their biomedical applications, where they are leveraged to enhance drug stability, improve bioavailability, and create advanced drug delivery systems.[2][3][4]

This guide focuses on a specific, functionalized fluoromonomer: This compound . This molecule is strategically designed with three key structural motifs:

-

A perfluorinated alkyl chain (-C₇F₁₅) which imparts the characteristic properties of fluoropolymers.

-

A secondary hydroxyl group (-OH) that provides a site for further chemical modification or can influence solubility and interfacial properties.

-

A methacrylate group , a readily polymerizable functional group, allowing for its incorporation into larger polymer chains via free-radical polymerization.

This combination makes it a versatile building block for creating sophisticated fluoropolymers tailored for specialized applications, from biocompatible coatings for medical devices to nanoparticle-based drug delivery vehicles.[3][5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and detailed structural characterization of this monomer, grounded in established chemical principles and analytical techniques.

Synthesis Pathway and Rationale

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of an epoxide. The chosen pathway involves the reaction of 3-(Perfluoro-5-methylhexyl)-1,2-epoxypropane with methacrylic acid .

Reaction Causality:

-

Epoxide Ring-Opening: This is a classic and efficient method for creating 1,2-difunctionalized compounds. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack.

-

Nucleophile: Methacrylic acid serves as the nucleophile, with its carboxylate group attacking one of the epoxide carbons. It also directly incorporates the required methacrylate functionality.

-

Catalyst: A catalyst, typically a Lewis acid or a tertiary amine, is used to activate the epoxide ring, making it more electrophilic and accelerating the reaction rate. For this synthesis, a chromium-based catalyst like iron (III) trichloride is effective.

-

Inhibitor: The reaction is performed in the presence of a radical inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent the premature polymerization of the methacrylate group at the elevated temperatures required for the synthesis.[6]

Caption: Synthesis of the target monomer via epoxide ring-opening.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 3-(Perfluoro-5-methylhexyl)-1,2-epoxypropane | N/A | C₉H₅F₁₅O | Starting fluoro-epoxide |

| Methacrylic Acid | 79-41-4 | C₄H₆O₂ | Nucleophile, freshly distilled |

| Iron (III) trichloride (anhydrous) | 7705-08-0 | FeCl₃ | Catalyst |

| Monomethyl ether hydroquinone (MEHQ) | 150-76-5 | C₇H₈O₂ | Polymerization inhibitor |

| Toluene | 108-88-3 | C₇H₈ | Solvent, anhydrous |

| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | NaHCO₃ | For neutralization |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | Drying agent |

Procedure:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, a magnetic stirrer, and a constant pressure dropping funnel.

-

Reagent Charging: To the flask, add the catalyst (e.g., 0.025 mol of Iron (III) trichloride), the inhibitor (MEHQ), and 1.0 mol of methacrylic acid.[6]

-

Heating: Place the flask in a water bath and begin stirring. Heat the mixture to 80-85°C.[6]

-

Substrate Addition: Slowly add 1.1 mol of 3-(Perfluoro-5-methylhexyl)-1,2-epoxypropane via the dropping funnel over a period of 1.5 to 2 hours, maintaining the reaction temperature.[6]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80-85°C for an additional 1 to 1.5 hours to ensure completion.[6] Monitor the reaction progress by checking for the disappearance of the epoxide via Thin Layer Chromatography (TLC).

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted methacrylic acid), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound, as a clear liquid.[7]

Structural Characterization

Confirming the identity and purity of the synthesized monomer is critical. A multi-technique approach is employed for unambiguous characterization.

Caption: Workflow for the structural characterization of the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H-NMR (Proton NMR): This technique confirms the presence of the methacrylate and hydroxypropyl linker protons.

-

¹⁹F-NMR (Fluorine-19 NMR): Essential for verifying the structure of the perfluorinated chain. ¹⁹F NMR is highly sensitive, has a 100% natural abundance, and a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[8][9]

-

¹³C-NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the entire molecule.

Predicted NMR Data:

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H-NMR | ~6.1 and ~5.6 | 2 x s | C=CH₂ (vinyl protons) |

| ~4.0-4.3 | m | -OCH₂- and -CH(OH)- | |

| ~3.8 | d | -OH | |

| ~2.5 | m | -CH₂-CF₂- | |

| ~1.95 | s | -CH₃ (methacrylate methyl) | |

| ¹⁹F-NMR | -81 | m | -CF(CF₃)₂ |

| -110 to -130 | m | -CF₂- groups | |

| -185 | m | -CF(CF₃)₂ | |

| ¹³C-NMR | ~167 | s | C=O (ester) |

| ~136 | s | C=CH₂ | |

| ~126 | t | C=CH₂ | |

| ~108-120 | m | Perfluorinated carbons | |

| ~68 | s | -OCH₂- | |

| ~65 | s | -CH(OH)- | |

| ~35 | t | -CH₂-CF₂- | |

| ~18 | s | -CH₃ (methacrylate methyl) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2960 | C-H stretch | Alkyl CH₂ and CH₃ |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1640 | C=C stretch | Methacrylate vinyl |

| 1100-1300 (strong) | C-F stretch | Perfluoroalkyl chain |

The presence of a broad peak around 3450 cm⁻¹ for the hydroxyl group, a sharp, strong peak around 1720 cm⁻¹ for the ester carbonyl, and very strong, complex absorptions in the 1100-1300 cm⁻¹ region are definitive indicators of a successful synthesis.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition.

-

Molecular Formula: C₁₄H₁₁F₁₅O₃

-

Molecular Weight: 512.21 g/mol [12][]

-

Expected Result: In an electrospray ionization (ESI) mass spectrum, one would expect to find the protonated molecular ion [M+H]⁺ at m/z 513.22 or the sodium adduct [M+Na]⁺ at m/z 535.20. Analysis of perfluoroalkyl substances can sometimes be challenging, and fragmentation is common.[14] Characteristic fragment ions corresponding to the loss of water or parts of the alkyl chain would provide additional structural evidence.

Potential Applications and Outlook

The unique trifunctional nature of this compound makes it a highly valuable monomer for materials science and drug development. Polymers and copolymers synthesized from this monomer can be used in:

-

Drug Delivery: Forming the core or shell of nanoparticles to encapsulate and deliver therapeutic agents. The fluorinated component can enhance stability and create a barrier against biological degradation.[2][5]

-

Biocompatible Coatings: Creating low-friction, chemically resistant, and biocompatible coatings for medical implants and devices.[3]

-

Specialty Membranes and Sensors: The combination of hydrophobic and hydrophilic moieties can be exploited in the design of advanced separation membranes or responsive sensor surfaces.

Safety and Handling

Working with per- and polyfluoroalkyl substances (PFAS) requires adherence to strict safety protocols due to their persistence and potential health effects.[15][16][17]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or butyl), a lab coat, and sealed safety goggles.[18][19]

-

Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[19]

-

Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, according to institutional and local environmental regulations for halogenated organic compounds.

By following the detailed synthesis and characterization protocols outlined in this guide, researchers can reliably produce and validate this versatile fluorinated monomer, paving the way for innovation in advanced materials and biomedical applications.

References

- Fluorinated Organic Polymers for Cancer Drug Delivery. PubMed.

- Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. Spectroscopy Online.

- Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. MSU chemistry.

- Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. [Source Not Available].

- Fluoropolymers in Medical Applications: Recent Progress and Development. PubMed.

- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. MDPI.

- Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. SPIE Digital Library.

- Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. [Source Not Available].

- Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers.

- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.

- Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. Wisconsin Department of Health Services.

- PFAS and Worker Health. CDC.

- Workplace dangers of PFAS “forever chemicals”. Texas Department of Insurance.

- 2-Hydroxypropyl methacrylate | C7H12O3 | CID 13539. PubChem - NIH.

- 3-(全氟-5-甲基己基)-2-羟基丙基甲基丙烯酸酯. ChemicalBook.

- Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. MDPI.

- 2-Hydroxypropyl methacrylate(923-26-2) IR2 spectrum. ChemicalBook.

- PFAS Explained. US EPA.

- FTIR spectrum of Poly(AAm-co-HPMA) crosslinked with EGDMA at (a) low... ResearchGate.

- CAS 16083-81-1 this compound. BOC Sciences.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- FT-IR spectrum of Poly-hydroxyethyl methacrylate (PHEMA), Poly-N-isopropyl acrylamide (PNIPAM) and poly-HEMA and NIPAM (PHN).. ResearchGate.

- 3-Tetrahydrofurfuryloxy-2-Hydroxypropyl Methacrylate: Synthesis, Characterization, Homopolymerization, and Copolymerization. ResearchGate.

- CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate. Google Patents.

- 2-Hydroxypropyl methacrylate synthesis. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging [tesidottorato.depositolegale.it]

- 6. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 7. 2-Hydroxypropyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 2-Hydroxypropyl methacrylate | C7H12O3 | CID 13539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-(全氟-5-甲基己基)-2-羟基丙基甲基丙烯酸酯 | 16083-81-1 [m.chemicalbook.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 16. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 17. epa.gov [epa.gov]

- 18. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 19. Workplace dangers of PFAS âforever chemicalsâ [tdi.texas.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Interfacial and Bulk Properties

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is a specialized fluorinated monomer engineered to impart unique properties to polymeric materials. Its structure, which combines a polymerizable methacrylate group, a hydrophilic hydroxyl group, and a long, branched perfluoroalkyl chain, offers a distinct combination of characteristics. The high fluorine content is central to its low surface energy, chemical inertness, and hydrophobicity, while the methacrylate functionality allows for its incorporation into a wide range of polymer architectures. The presence of a hydroxyl group provides a site for further chemical modification or for influencing interfacial interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and characterization. The information presented herein is intended to support researchers and professionals in the fields of materials science, drug delivery, and biomedical device development in harnessing the potential of this versatile monomer.

Chemical Identity and Core Properties

The fundamental properties of this compound are summarized in the table below. These values provide a foundational understanding of the molecule's physical state and behavior under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁F₁₅O₃ | [][2] |

| Molecular Weight | 512.21 g/mol | [][2] |

| CAS Number | 16083-81-1 | [][2] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | 270 °C (lit.) | [][2] |

| Density | 1.561 g/mL at 25 °C (lit.) | [][2] |

| Refractive Index (n20/D) | 1.368 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Storage Conditions | Keep Cold | [][2] |

Advanced Physicochemical Characterization

A deeper understanding of this compound requires delving into properties that govern its performance in various applications, from surface coatings to drug delivery matrices.

Surface Properties: The Hallmark of Fluorination

The presence of the extensive perfluoroalkyl chain dictates the surface behavior of this monomer and its subsequent polymers. Fluorinated polymers are renowned for their exceptionally low surface energies, a direct consequence of the low polarizability of the carbon-fluorine bond.

Wettability and Contact Angle: The hydrophobicity of a surface is commonly assessed by measuring the water contact angle. For polymers derived from this compound, a high water contact angle is anticipated, indicating poor wettability by water and excellent water-repellent properties. For instance, a polymer with a high fluorine content, poly(2-(perfluorohexyl)ethyl acrylate), has been shown to have a water contact angle of 109°, signifying a highly hydrophobic surface.[3]

Experimental Protocol: Contact Angle Measurement

The wettability of a polymer film derived from this compound can be determined using a goniometer to measure the static contact angle of a water droplet on the polymer surface.

Methodology:

-

Polymer Film Preparation: A solution of the polymer in a suitable solvent (e.g., a fluorinated solvent) is cast onto a clean, smooth substrate (e.g., a silicon wafer) and allowed to dry completely to form a uniform film.

-

Instrumentation: A goniometer equipped with a high-resolution camera and software for image analysis is used.

-

Measurement: A small droplet of deionized water (typically a few microliters) is gently deposited onto the polymer surface.

-

Analysis: The angle formed at the three-phase (liquid-solid-vapor) contact point is captured and measured by the software. Multiple measurements at different locations on the film are averaged to ensure statistical significance.

Caption: Workflow for Contact Angle Measurement.

Thermal Properties: Stability and Transitions

The thermal behavior of a monomer and its corresponding polymer is critical for determining processing parameters and the operational limits of the final material.

Thermal Stability (Thermogravimetric Analysis - TGA): Fluorinated polymers are known for their high thermal stability due to the strength of the C-F bond. TGA analysis of polymers containing this compound would be expected to show a high onset temperature for decomposition. For example, fluorinated polyacrylate latex has been shown to have a decomposition temperature around 363°C, which is significantly higher than its non-fluorinated counterpart.

Glass Transition Temperature (Differential Scanning Calorimetry - DSC): The glass transition temperature (Tg) is a key characteristic of the amorphous regions of a polymer. For polymers of long-chain fluorinated methacrylates, the Tg can be influenced by the length and flexibility of the side chain. An increase in the perfluoroalkyl chain length in copolymers has been observed to decrease the Tg value. For copolymers of perfluoroalkyl ethyl methacrylate and methyl methacrylate, Tg values have been reported to decrease from 102°C to 77°C with increasing fluorinated monomer content.[4] A DSC thermogram of a polymer containing this compound would reveal its Tg, providing insight into its mechanical properties at different temperatures.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the polymer is placed in a TGA pan (e.g., platinum or alumina).

-

Instrumentation: The sample is placed in a TGA instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air) to a high temperature (e.g., 600 °C).

-

Data Acquisition: The instrument records the sample's weight as a function of temperature. The decomposition temperature is typically identified as the onset of significant weight loss.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase thermal history. A common heating/cooling rate is 10 °C/min.

-

Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference. The glass transition is observed as a step-like change in the heat flow curve.

Caption: Workflow for Thermal Analysis (TGA and DSC).

Solubility Profile

The solubility of this compound is dictated by its amphiphilic nature. The perfluoroalkyl chain confers "fluorophilicity," meaning it has a high affinity for fluorinated solvents. The methacrylate and hydroxyl groups provide some polarity, allowing for potential solubility in certain organic solvents. Generally, long-chain fluorinated polymers exhibit limited solubility in common organic solvents and are often only soluble in fluorinated solvents like hexafluorobenzene or 1,1,1,3,3,3-hexafluoro-2-propanol.[3] The monomer itself is likely to be soluble in a broader range of organic solvents than its corresponding high molecular weight polymer.

Spectroscopic Characterization

The chemical structure of this compound can be unequivocally confirmed through spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a strong band for the C=O stretching of the ester group (around 1720-1730 cm⁻¹), peaks for the C=C stretching of the methacrylate group (around 1635 cm⁻¹), a broad band for the O-H stretching of the hydroxyl group (around 3400 cm⁻¹), and strong absorptions in the 1100-1300 cm⁻¹ region corresponding to C-F stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the vinyl protons of the methacrylate group, the methyl protons, and the protons of the hydroxypropyl linker.

-

¹⁹F NMR: Would provide detailed information about the structure of the perfluoro-5-methylhexyl group, with different signals corresponding to the various -CF₂- and -CF₃ groups.

-

¹³C NMR: Would complement the proton and fluorine NMR data, showing signals for the carbonyl carbon, the vinyl carbons, and the various carbons in the alkyl and fluoroalkyl chains.

-

Applications in Research and Drug Development

The unique combination of properties of this compound makes it a valuable monomer for the development of advanced materials, particularly in the biomedical field.

Biomedical Devices and Coatings: The low surface energy and bio-inertness of fluoropolymers make them ideal for creating anti-fouling surfaces on medical devices, such as catheters and implants, which can reduce the risk of infection and thrombosis. The polymerizable nature of this monomer allows it to be incorporated into coatings for these devices.

Drug Delivery Systems: The amphiphilic character of polymers containing this monomer can be exploited to create self-assembling structures like micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[5][6] The fluorinated domains can create a stable core for drug loading, while the overall polymer architecture can be designed to respond to specific biological stimuli for controlled drug release. Furthermore, the presence of ¹⁹F atoms makes these systems potential contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), enabling the tracking of the drug delivery vehicle in vivo.[5][6][7][8]

Conclusion

This compound is a highly functionalized monomer with a compelling set of physicochemical properties. Its prominent fluorinated chain imparts low surface energy, high thermal stability, and hydrophobicity, while the methacrylate and hydroxyl groups provide avenues for polymerization and further chemical modification. This guide has outlined its core properties and provided standardized methodologies for its advanced characterization. For researchers and professionals in drug development and materials science, this molecule offers significant potential for creating novel materials with tailored surface, bulk, and responsive properties for a range of high-performance applications.

References

-

Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching. (2024). RSC Publishing. Available at: [Link]

-

Usman, A. (2022). Fluorinated hydrogels as advanced drug delivery systems for monitoring drug release. UQ eSpace - The University of Queensland. Available at: [Link]

-

Fluorinated hydrogels as advanced drug delivery systems for monitoring drug release. (2022). UQ eSpace - The University of Queensland. Available at: [Link]

- Park, I. J., Lee, S.-B., & Choi, C. K. (2005). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Polymer, 46(23), 10246-10253.

-

Veronese, E. (2024). Fluorinated systems for biomedical applications: from imaging to drug delivery. POLITesi. Available at: [Link]

-

Fluorinated systems for biomedical applications : from imaging to drug delivery. (2024). Politecnico di Milano. Available at: [Link]

Sources

- 2. 3-(全氟-5-甲基己基)-2-羟基丙基甲基丙烯酸酯 | 16083-81-1 [m.chemicalbook.com]

- 3. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. politesi.polimi.it [politesi.polimi.it]

- 8. Fluorinated systems for biomedical applications : from imaging to drug delivery [tesidottorato.depositolegale.it]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques required for the comprehensive characterization of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate, a complex fluorinated monomer. As a molecule combining a polymerizable methacrylate head, a hydrophilic hydroxypropyl linker, and a bulky, hydrophobic perfluorinated tail, its structural verification and purity assessment are non-trivial. This document outlines detailed, field-proven protocols and expert interpretation for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to ensure reproducible and accurate results. Data is presented in structured tables, and key structural relationships are visualized using Graphviz diagrams, establishing a self-validating analytical workflow for researchers in advanced materials and drug development.

Introduction: The Analytical Imperative

The monomer this compound is a molecule of significant interest for the development of advanced polymers. Its unique trifunctional nature—a reactive methacrylate for polymerization, a hydroxyl group for secondary reactions or hydrophilicity, and a perfluoroalkyl chain for extreme hydrophobicity and chemical resistance—makes it a prime candidate for creating sophisticated biomaterials, drug delivery systems, and high-performance coatings.[1] The perfluorinated segment, defined by its robust C-F bonds, imparts properties such as superior chemical inertness, low friction, and oleophobicity.[1]

However, the very structural complexity that makes this monomer so promising also presents a significant analytical challenge. Verifying the covalent integrity of the molecule—ensuring the methacrylate, hydroxypropyl, and perfluorohexyl moieties are correctly linked—and confirming its purity are paramount for predictable polymerization and final material performance. This guide provides the necessary spectroscopic framework to achieve this with confidence.

Molecular Structure and Analytical Strategy

A multi-faceted analytical approach is not merely recommended; it is required. Each spectroscopic technique offers a unique window into a specific part of the molecule. ¹H NMR elucidates the organic methacrylate and hydroxypropyl sections, FTIR confirms the presence of key functional groups, ¹³C NMR maps the carbon backbone, and the highly sensitive ¹⁹F NMR provides an unambiguous signature of the fluorinated chain.[2][3]

Caption: Molecular components of the target analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid and indispensable first-pass analysis to confirm the presence of the primary functional groups. It validates the successful synthesis of the ester linkage and the incorporation of the hydroxyl and perfluoroalkyl moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a single drop of the neat liquid monomer directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is necessary for a liquid sample.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000–650 cm⁻¹. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the spectrometer's software to ensure accurate peak positions and intensities.

Spectral Interpretation

The FTIR spectrum is dominated by a few key, high-intensity bands. The "Rule of Three" for esters (C=O, C-C-O, O-C-C stretches) is a foundational concept for interpreting the spectra of methacrylate-based materials.[4]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Significance |

| ~3450 (broad) | O-H | Stretching | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |

| ~2960, 2890 | C-H | Stretching | Aliphatic C-H bonds in the methacrylate and propyl groups. |

| ~1725 | C=O | Stretching | Strong, sharp peak characteristic of the methacrylate ester carbonyl. [5] |

| ~1638 | C=C | Stretching | Alkene double bond of the methacrylate group, essential for polymerization.[6][7] |

| ~1300-1000 | C-F | Stretching | Very strong, complex band system indicative of the perfluoroalkyl chain. [8] |

| ~1150 | C-O-C | Asymmetric Stretch | Ester linkage. |

Proton (¹H) NMR Spectroscopy

¹H NMR provides a precise map of the non-fluorinated portion of the molecule. It is used to confirm the structure of the hydroxypropyl methacrylate backbone and to verify the ratio of protons, ensuring no side-reactions have occurred.

Experimental Protocol

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent. However, the hydroxyl proton (O-H) may exchange with trace water, leading to a broad and variable signal.[9] For unambiguous observation of the O-H proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as it slows this exchange.

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 32 scans are typically sufficient.

Spectral Interpretation

The spectrum can be divided into three distinct regions: the methacrylate vinyl protons, the hydroxypropyl chain protons, and the methacrylate methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.10, ~5.60 | s, s | 1H, 1H | a, b (CH₂ =C) | The two vinyl protons are diastereotopic and appear as distinct singlets.[6][10] |

| ~4.30 - 3.80 | m | 3H | d, e (-O-CH₂ -CH (OH)-) | Complex multiplet due to coupling between protons on the propyl chain. |

| ~3.70 | m | 2H | f (-CH(OH)-CH₂ -CF₂-) | Methylene protons adjacent to the fluorinated chain. Will show coupling to both adjacent protons and potentially through-space coupling to fluorine. |

| ~2.50 (variable) | br s | 1H | g (-OH ) | Position and shape are solvent and concentration dependent.[9] |

| ~1.95 | s | 3H | c (=C-CH₃ ) | The methyl group on the methacrylate double bond.[11] |

Caption: Proton assignments for ¹H NMR analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR is essential for confirming the carbon framework of the entire molecule. While proton-decoupled spectra are standard, the presence of fluorine introduces C-F coupling, which splits carbon signals into multiplets and provides powerful confirmation of connectivity.[12]

Experimental Protocol

-

Sample Preparation: A more concentrated sample is required compared to ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of solvent.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard. A DEPT-135 experiment can be run to differentiate between CH₃/CH and CH₂ carbons.

Spectral Interpretation

| Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |

| ~167 | Singlet | C =O | Ester carbonyl carbon. |

| ~136 | Singlet | C =CH₂ | Quaternary carbon of the methacrylate alkene. |

| ~126 | Singlet | C=C H₂ | Methylene carbon of the methacrylate alkene. |

| ~125 - 105 | Multiplets | -C F₂-, -C F- | Carbons in the perfluoroalkyl chain, split by one-bond and two-bond C-F couplings.[13] |

| ~70 - 60 | Multiplets | -O-C H₂-C H(OH)-C H₂-CF₂- | Carbons of the hydroxypropyl linker. The carbon adjacent to the perfluoroalkyl chain will show significant splitting from C-F coupling. |

| ~18 | Singlet | -C H₃ | Methyl carbon of the methacrylate group. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is the most definitive technique for characterizing the perfluoro-5-methylhexyl chain. With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive and exhibits a wide chemical shift range, allowing for excellent signal dispersion.[14]

Experimental Protocol

-

Sample Preparation: Similar concentration to ¹H NMR is sufficient. An internal standard, such as hexafluorobenzene (-164.9 ppm), can be added for precise chemical shift referencing.

-

Data Acquisition: ¹⁹F NMR spectra are typically acquired with proton decoupling. The wide spectral range (~800 ppm) requires a large spectral width to be set during acquisition.[14]

Spectral Interpretation

The chemical shifts are referenced to CFCl₃ at 0 ppm. The interpretation relies on predictable shielding effects: the CF₃ group is the most shielded (least negative shift), and CF₂ groups adjacent to electronegative atoms or other parts of the carbon chain are the most deshielded.[15] The branched nature of the perfluoro-5-methylhexyl group introduces additional complexity and unique signals.[16]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ -81 | d | 6F | -CF(C F₃)₂ | The two equivalent CF₃ groups of the isopropyl terminus. They are split into a doublet by the adjacent CF. | | ~ -115 to -120 | m | 2F | -CH₂-C F₂- | The CF₂ group closest to the non-fluorinated part of the molecule is the most deshielded. | | ~ -122 to -126 | m | 4F | -CF₂-C F₂-C F₂-CF₂- | The internal methylene fluorines, often overlapping. | | ~ -130 | m | 2F | -C F₂-CF(CF₃)₂ | The CF₂ group adjacent to the branch point. | | ~ -185 | m | 1F | -C F(CF₃)₂ | The single fluorine at the branch point, which will show complex splitting from all adjacent fluorines. |

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural verification of this compound demands a rigorous, multi-technique spectroscopic approach. By systematically applying FTIR, ¹H NMR, ¹³C NMR, and ¹⁹F NMR, a complete and unambiguous picture of the molecule can be assembled. FTIR provides a quick confirmation of functional groups, ¹H NMR details the organic linker, ¹³C NMR confirms the carbon skeleton and C-F connectivity, and ¹⁹F NMR provides the definitive signature of the crucial perfluoroalkyl chain. Following the protocols and interpretive guidelines detailed in this document will enable researchers to confidently validate the structure and purity of this complex monomer, ensuring the integrity of their subsequent polymerization reactions and the performance of the resulting advanced materials.

References

-

Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. MDPI. [Link]

-

19F Benchtop NMR Spectroscopy for Rapid Hydroxyl Value Determination in Polymers. Nanalysis. [Link]

-

Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. [Link]

-

Facile method based on 19F-NMR for the determination of hydroxyl value and molecular weight of hydroxyl terminated polymers. Royal Society of Chemistry. [Link]

-

Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. PFAS Central. [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Royal Society of Chemistry. [Link]

-

Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. MDPI. [Link]

-

19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

-

Thermal and optical properties of highly fluorinated copolymers of methacrylates. ResearchGate. [Link]

-

Facile method based on 19 F-NMR for the determination of hydroxyl value and molecular weight of hydroxyl terminated polymers. ResearchGate. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

How to interpret the 19F NMR spectra. Quora. [Link]

-

Quantification of hydroxyl group in polymers containing trace water by 19 F NMR spectroscopy. ResearchGate. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

-

Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical PFOS. Dioxin 20XX International Symposium. [Link]

-

FTIR spectra of fluorinated acrylic monomers (M2 and M6) and the... ResearchGate. [Link]

-

Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Colorado School of Mines. [Link]

-

Acrylate-Based Fluorinated Copolymers for High-Solids Coatings. Mark Soucek. [Link]

-

Surface studies of partially fluorinated polymethacrylates: A combined XPS and LEIS analysis. ResearchGate. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

13C NMR spectra of halocarbons. ResearchGate. [Link]

-

Fluorinated Methacrylates: A Chemist's Guide to Performance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. ER Publications. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. National Institutes of Health (NIH). [Link]

-

FTIR spectra of raw CHT, GMA, and CHT-methacrylate. ResearchGate. [Link]

-

Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl... ResearchGate. [Link]

-

Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. ResearchGate. [Link]

-

Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. The Royal Society of Chemistry. [Link]

-

1H-NMR spectrum of (a) MMA and (b) pure PMMA. ResearchGate. [Link]

-

2-Hydroxypropyl methacrylate. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pfascentral.org [pfascentral.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 19F Benchtop NMR Spectroscopy for Rapid Hydroxyl Value Determination in Polymers — Nanalysis [nanalysis.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. dioxin20xx.org [dioxin20xx.org]

An In-depth Technical Guide to the Thermal Properties and Stability of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate and its Polymer

This guide provides a comprehensive analysis of the thermal characteristics of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate and its corresponding polymer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intrinsic thermal stability imparted by its unique fluorinated structure, outlines methodologies for its evaluation, and discusses the mechanisms governing its thermal degradation.

Introduction: The Significance of Fluorination in Methacrylate Polymers

The incorporation of fluorine into polymer structures is a well-established strategy for enhancing material properties. The high electronegativity and strength of the carbon-fluorine bond impart unique characteristics, including chemical inertness, low surface energy, and notably, enhanced thermal stability. This compound is a specialized monomer designed to leverage these benefits. The long perfluorinated side chain is expected to shield the polymer backbone, elevating its decomposition temperature and overall thermal robustness. Understanding these properties is critical for applications where materials are exposed to elevated temperatures during processing or in their end-use environment.

Section 1: Thermal Stability Analysis

The primary techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on decomposition temperatures, glass transition temperatures, and other thermal events.

Representative Thermal Properties of Analogous Fluorinated Methacrylate Polymers

| Property | Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA) | Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Expected Trend for Poly(this compound) |

| Glass Transition Temp. (Tg) | 56 °C | 69 °C | The bulky and long side chain may increase or decrease Tg depending on its effect on chain mobility. |

| Decomposition Onset (TGA) | Data not available | Data not available | Expected to be significantly high, likely exceeding 300°C, due to the stabilizing effect of the perfluorohexyl group. |

Insights from Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char. For fluorinated polymers, TGA typically reveals a high onset temperature for weight loss, indicating excellent thermal stability.

Insights from Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc)[1]. For an amorphous polymer like a polymethacrylate, the most significant feature in a DSC thermogram is the glass transition, a second-order transition where the material changes from a rigid, glassy state to a more flexible, rubbery state[1][2].

Section 2: Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, standardized testing protocols are paramount. The following sections detail the methodologies for TGA and DSC analysis based on widely accepted ASTM standards.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)

This protocol outlines the steps for determining the thermal stability of a polymer sample using TGA[3][4].

Objective: To determine the decomposition temperature and compositional information of the polymer.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

-

Thermal Program:

-

Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG curve).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol (Based on ASTM D3418)

This protocol describes the determination of thermal transitions of a polymer using DSC[1][5][6][7].

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Weigh 5-10 mg of the polymer sample into a clean aluminum DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate the sample at a low temperature (e.g., -50°C). Heat the sample to a temperature well above its expected Tg (e.g., 150°C) at a rate of 10°C/min. This step removes the thermal history of the sample.

-

Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heat: Heat the sample again to the upper temperature at a rate of 10°C/min. The data from this second heating scan is typically used for analysis.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The glass transition is observed as a step-like change in the baseline of the DSC curve.

-

Determine the Tg as the midpoint of this transition.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Section 3: Thermal Degradation Mechanism

The thermal degradation of poly(this compound) is expected to be a complex process influenced by its key structural features: the methacrylate backbone, the hydroxyl group, and the perfluorinated side chain.

-

Depolymerization: Like many polymethacrylates, the primary degradation pathway is likely to be depolymerization, where the polymer chain "unzips" to yield the original monomer[8][9]. This process is typically initiated by random chain scission at higher temperatures.

-

Role of the Hydroxyl Group: The secondary hydroxyl group in the side chain can influence the degradation pathway. It may participate in side-chain reactions or intramolecular cyclization reactions, potentially leading to the formation of various degradation products[10][11]. Studies on poly(2-hydroxypropyl methacrylate) have shown that degradation can yield products such as the monomer, 2-propanal, and methacrylic acid[10].

-

Influence of the Perfluorinated Side Chain: The highly stable C-F bonds in the perfluoro-5-methylhexyl group are not expected to be the initial point of degradation. Instead, this bulky, electron-withdrawing group will sterically hinder and electronically stabilize the polymer backbone, leading to a higher overall degradation temperature. The degradation is more likely to initiate at the weaker ester linkage or through C-C bond cleavage in the polymer backbone.

The proposed degradation is likely a multi-step process, with initial side-chain reactions or depolymerization occurring at lower temperatures, followed by the breakdown of the more stable fluorinated segments at much higher temperatures.

Conclusion

This compound is designed to form polymers with superior thermal stability. While direct experimental data is limited, analysis of analogous fluorinated polymers and fundamental principles of polymer degradation suggest a high decomposition temperature and a complex degradation mechanism. The protocols outlined in this guide provide a robust framework for the empirical evaluation of these properties using TGA and DSC. Such characterization is essential for the successful application of this polymer in fields requiring high-performance materials.

References

- Coskun, M., Koca, M., & Temuz, M. (2004). Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate).

-

Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

-

Sanpa, Inc. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]

-

MaTestLab. (2025). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-21). Retrieved from [Link]

- Coskun, M., Temuz, M. M., & Koca, M. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate].

-

Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Retrieved from [Link]

- Dee, G. T., Sauer, B. B., & Haley, B. J. (2002). Thermodynamic Properties of Perfluorinated Linear Alkanes and Poly(tetrafluoroethylenes) Measured by PVT and Thermal Analysis. Macromolecules, 35(22), 8782–8786.

- Czech, Z., Kowalczyk, A., & Antosik, A. (2014). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(2), 1157-1163.

- Panayiotou, C., et al. (2014). Thermodynamic characterization of poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) by inverse gas chromatography.

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]

-

The Testor. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!! [Video]. YouTube. Retrieved from [Link]

- Demirelli, K., Coskun, M., & Kaya, E. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate).

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

-

Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

-

Setaram Instrumentation. (n.d.). Compositional analysis of additives containing Polyethylene by TGA. Retrieved from [Link]

- Ali, A., et al. (2023).

-

Scientific Polymer Products. (n.d.). Poly(2,2,2-trifluoroethyl methacrylate). Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

- Wilking, J. N., & Knauss, D. M. (2005). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites.

- Panayiotou, C., et al. (2014). Assessment of the thermodynamic properties of poly(2,2,2-trifluoroethyl methacrylate) by inverse gas chromatography.

- Czech, Z., Kowalczyk, A., & Antosik, A. (2014). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(2), 1157-1163.

- Menczel, J. D., & Prime, R. B. (Eds.). (2009).

- Gu, X., et al. (2019). The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). Polymer Chemistry, 10(41), 5694-5701.

- Doi, Y., et al. (1995). Effect of Side Chains on the Thermal Degradation of Poly(3-hydroxyalkanoates). Macromolecules, 28(14), 4822-4828.

-

Campbell, S. A., & White, J. R. (n.d.). Chapter 3. Thermal Analysis (Chapter 12 Campbell & White). Retrieved from [Link]

Sources

- 1. en.usb-lab.com [en.usb-lab.com]

- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. matestlabs.com [matestlabs.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. infinitalab.com [infinitalab.com]

- 8. polychemistry.com [polychemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate (CAS: 16083-81-1). As a specialty monomer featuring a significant fluorinated segment, its behavior in various solvents is critical for its application in polymer synthesis, surface coatings, and advanced material formulation. This document moves beyond a simple recitation of data, offering a framework for understanding, predicting, and experimentally verifying the solubility characteristics of this unique compound.

Molecular Architecture and Its Implications for Solubility

This compound is an amphiphilic molecule, possessing distinct hydrophobic/lipophobic and hydrophilic/lipophilic regions. Understanding this dual nature is paramount to predicting its interaction with solvents.

-

The Perfluorinated Tail: The -(CF2)4CF(CF3)2 segment is a dominant feature, imparting properties characteristic of perfluoroalkyl substances (PFAS). This "fluorous" tail is not only hydrophobic but also lipophobic, meaning it repels both water and hydrocarbon oils. This is a consequence of the high electronegativity and low polarizability of the carbon-fluorine bond.[1][2] Homopolymers of fluorinated acrylates are often sparsely soluble in common organic solvents.[2]

-

The Methacrylate Head and Hydroxyl Group: The CH2=C(CH3)COO- group is a reactive methacrylate ester, and the presence of a secondary hydroxyl (-OH) group on the propyl linker introduces a point of polarity. This region of the molecule is capable of hydrogen bonding and dipole-dipole interactions, suggesting some affinity for polar solvents.[3][4]

This inherent structural dichotomy dictates that the monomer will not behave as a simple hydrophobic or hydrophilic compound. Its solubility is a nuanced interplay between the fluorous effect and the polarity of the methacrylate headgroup.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 16083-81-1 | [5][6][7] |

| Molecular Formula | C14H11F15O3 | [5][8] |

| Molecular Weight | 512.21 g/mol | [5][8] |

| Boiling Point | 270 °C (lit.) | [5][9] |

| Density | 1.561 g/mL at 25 °C (lit.) | [5][9] |

| Refractive Index | n20/D 1.368 (lit.) | [9] |

| Synonyms | DAIKIN M-3633; 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate | [5][8][9] |

Theoretical Framework for Solvent Selection

Based on the molecular structure, we can formulate hypotheses for solvent compatibility. The principle of "like dissolves like" is a useful starting point, but must be adapted for the unique nature of fluorous compounds.

-

Fluorinated Solvents: Solvents with a high degree of fluorination (e.g., perfluorohexanes, trifluorotoluene) are the most promising candidates for dissolving this monomer. The favorable interactions between the perfluorinated tail of the monomer and the fluorous solvent molecules are the primary driving force for dissolution.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) may exhibit partial solubility.[10][] The polarity of these solvents can interact with the methacrylate and hydroxyl groups. However, the large, non-polar fluorous tail will likely limit miscibility. It is crucial to consider the stability of fluorinated substances in these solvents, as some degradation has been observed, particularly for perfluoroalkyl ether carboxylic acids in polar aprotic solvents.[10][]

-

Polar Protic Solvents: Water, methanol, and isopropanol are generally poor solvents for highly fluorinated compounds.[10][] While the hydroxyl group on the monomer can interact with these solvents, the large perfluorinated tail dominates, leading to low solubility.

-

Non-Polar Hydrocarbon Solvents: Alkanes (e.g., hexane, heptane) and aromatic solvents (e.g., toluene, xylene) are expected to be poor solvents. The lipophobicity of the perfluorinated chain leads to unfavorable interactions with hydrocarbons.

The following diagram illustrates the logical workflow for selecting and testing potential solvents.

Caption: Logical workflow for solvent selection and experimental verification.

Experimental Protocols for Solubility and Compatibility Assessment

Given the absence of extensive published data, empirical testing is essential. The following protocols provide a systematic approach to characterizing the behavior of this compound in various solvents.

Protocol 1: Qualitative Solubility Screening

This protocol provides a rapid assessment of solubility across a range of solvents.

Objective: To visually determine if the monomer is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.

Materials:

-

This compound

-

A selection of solvents (e.g., perfluorohexane, acetone, ethyl acetate, toluene, methanol, deionized water)

-

Small glass vials (e.g., 4 mL) with caps

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Add 10 mg of the monomer to a tared glass vial.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial. This creates a 1% (w/v) or 10 mg/mL mixture.

-

Mixing: Cap the vial securely and vortex for 2 minutes at room temperature.

-

Observation: Visually inspect the mixture against a dark background.

-

Soluble: The solution is clear and transparent, with no visible particles.

-

Partially Soluble: The solution is cloudy, hazy, or contains undissolved particles that may settle over time.

-

Insoluble: The monomer remains as a distinct solid phase, or forms a separate liquid layer.

-

-

Record Keeping: Document the observations for each solvent tested. For partially soluble or insoluble results, note any changes in the appearance of the monomer (e.g., swelling, gelling).

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the saturation solubility of the monomer in a given solvent.

Objective: To quantify the maximum amount of monomer that can be dissolved in a specific volume of solvent at a set temperature.

Materials:

-

Equipment from Protocol 1

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed aluminum weighing dishes

-

Vacuum oven or desiccator

Procedure:

-

Create a Saturated Solution: Add an excess amount of the monomer (e.g., 100 mg) to a vial containing a known volume of solvent (e.g., 2 mL).

-

Equilibration: Cap the vial and place it in a temperature-controlled shaker (e.g., at 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved monomer.

-

Sample Collection: Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe, avoiding disturbance of the pellet.

-

Filtration: Attach a 0.2 µm syringe filter and dispense the clear solution into a pre-weighed aluminum dish.

-

Solvent Evaporation: Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

-

Calculation:

-

Final Weight = (Weight of dish + dissolved monomer) - (Weight of empty dish)

-

Solubility (mg/mL) = Final Weight (mg) / Volume of supernatant collected (mL)

-

Caption: Experimental workflow for quantitative solubility determination.

Protocol 3: Solvent Compatibility and Stability Assessment

This protocol evaluates the chemical stability of the monomer in a solvent over time, which is critical for formulating stable solutions for storage or reaction.

Objective: To assess if the monomer degrades or reacts when dissolved in a solvent over an extended period.

Materials:

-

A prepared solution of the monomer at a known concentration in the test solvent.

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR).

-

Sealed vials for storage at controlled temperatures (e.g., ambient and elevated).

Procedure:

-

Initial Analysis (T=0): Prepare a stock solution of the monomer (e.g., 10 mg/mL in a promising solvent from Protocol 1). Immediately analyze a sample using an appropriate technique (e.g., HPLC) to obtain a baseline chromatogram and quantify the purity of the monomer.

-

Storage: Store aliquots of the stock solution in sealed vials under different conditions (e.g., room temperature, 40 °C) and protected from light.

-

Time-Point Analysis: At regular intervals (e.g., 24 hours, 72 hours, 1 week), retrieve a vial from each storage condition.

-

Re-analysis: Analyze the stored sample using the same analytical method as in Step 1.

-

Evaluation: Compare the chromatograms from the time-point samples to the T=0 baseline.

-

Compatible/Stable: The peak corresponding to the monomer remains unchanged in area and retention time. No new significant peaks appear.

-

Incompatible/Unstable: The peak area of the monomer decreases, and/or new peaks appear, indicating degradation or reaction. The stability of per- and polyfluoroalkyl substances can vary significantly, with some showing degradation in polar aprotic solvents.[10][]

-

Conclusion and Recommendations

The solubility of this compound is governed by its unique amphiphilic structure, with the large perfluorinated tail being the dominant factor. While specific quantitative data is scarce in the public domain, a systematic experimental approach can provide the necessary insights for successful formulation and application.

For researchers and developers, it is strongly recommended to begin solubility screening with fluorinated solvents, as these are most likely to be effective. When considering common organic solvents, a thorough compatibility and stability assessment is crucial, particularly for polar aprotic solvents where degradation of similar fluorinated compounds has been reported.[10][] The protocols outlined in this guide provide a robust framework for generating reliable, application-specific solubility and compatibility data.

References

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. (2021-11-04). National Institutes of Health. [Link]

-

(PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - ResearchGate. ResearchGate. [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]

-

Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki. Enviro Wiki. [Link]

-

(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties - ResearchGate. ResearchGate. [Link]

-

4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate | C14H11F15O3 | CID 2776226 - PubChem. PubChem. [Link]

-

MSA - Solvent Compatibility - Golden Artist Colors. Golden Artist Colors. [Link]

-

Solvent compatibility - Support | Formlabs. Formlabs. [Link]

-

Chemical Compatibility ASTM D543 - Intertek. Intertek. [Link]

-

2-Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem. PubChem. [Link]

-

2-HYDROXYPROPYL METHACRYLATE (2-HPMA) - Ataman Kimya. Ataman Kimya. [Link]

-

2-Hydroxypropyl methacrylate | C7H12O3 | CID 13539 - PubChem - NIH. PubChem. [Link]

Sources

- 1. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. download [amadischem.com]

- 4. 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate | C14H11F15O3 | CID 2776226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. impact.ornl.gov [impact.ornl.gov]

- 6. 16083-81-1|3-(Perfluoro-5-methylhexyl)-2-hydroxypropylmethacrylate|BLD Pharm [bldpharm.com]

- 7. This compound | 16083-81-1 [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Weight and Purity Analysis of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate

Introduction

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is a specialty monomer of significant interest in materials science and advanced polymer chemistry. Its unique molecular architecture, which combines a polymerizable methacrylate group with a hydroxyl functional group and a heavily fluorinated alkyl chain, makes it a valuable building block for creating high-performance polymers.[1][2] The incorporation of the perfluoroalkyl segment imparts desirable properties to the resulting materials, including low surface energy, high thermal and chemical stability, and both hydrophobicity and oleophobicity.[1][2] These characteristics are critical for applications ranging from advanced coatings and self-healing materials to biomedical devices and 157 nm UV lithography.

Given the performance demands of these applications, the precise characterization of both the monomer's purity and the molecular weight of its corresponding polymer is not merely a quality control step but a fundamental necessity for predictable material synthesis and performance. This guide provides a comprehensive overview of the core analytical methodologies required to assess the quality of this compound and its polymeric derivatives, grounded in the principles of modern analytical chemistry. We will explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for analysis.

Molecular Structure

The structure of this compound is foundational to understanding its analytical behavior.

Caption: Chemical structure of this compound.

Section 1: Physicochemical Properties & Analytical Considerations

A thorough analysis begins with an understanding of the molecule's fundamental properties, which dictate the selection and optimization of analytical methods.

| Property | Value | Source |

| CAS Number | 16083-81-1 | [3][4] |

| Molecular Formula | C₁₄H₁₁F₁₅O₃ | [3][4][] |

| Molecular Weight | 512.21 g/mol | [3][] |

| IUPAC Name | [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] 2-methylprop-2-enoate | [3][] |

| Boiling Point | ~270 °C | [4][] |

| Density | ~1.561 g/mL at 25 °C | [4][] |

Key Analytical Challenges & Strategic Solutions:

-